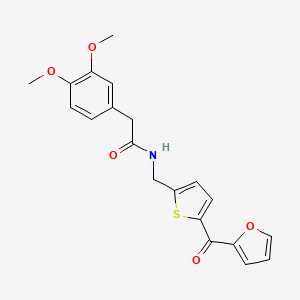
2-(3,4-dimethoxyphenyl)-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-dimethoxyphenyl)-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C20H19NO5S and its molecular weight is 385.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(3,4-dimethoxyphenyl)-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)acetamide (CAS Number: 1797268-99-5) is a synthetic organic molecule that has gained attention due to its potential biological activities. This article reviews its biological properties, including antimicrobial, antiviral, and anticancer activities, supported by research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is C20H19NO5S with a molecular weight of 385.4 g/mol. The structure features a dimethoxyphenyl group and a thiophenyl moiety attached to an acetamide backbone, which may contribute to its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C20H19NO5S |
| Molecular Weight | 385.4 g/mol |
| CAS Number | 1797268-99-5 |
Antimicrobial Activity
Recent studies have evaluated the antimicrobial potential of various derivatives related to this compound. For instance, derivatives exhibiting synergistic effects with known antibiotics such as Ciprofloxacin have been noted. In vitro testing showed that certain derivatives had minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .
Antiviral Activity
The antiviral properties of compounds containing furan and thiophene rings have been explored in various research contexts. For example, heterocyclic compounds similar to the target compound have demonstrated significant activity against viral targets, including hepatitis C virus (HCV). Compounds with structural similarities showed IC50 values indicating potent inhibition of viral replication . The specific activity of the target compound remains to be fully elucidated but suggests potential in antiviral applications.
Anticancer Activity
The anticancer properties of related compounds have also been investigated. Certain derivatives have shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For example, compounds with similar structural features were tested in various cancer cell lines, demonstrating significant cytotoxicity at low concentrations .
Case Studies
- Antimicrobial Efficacy : A study focusing on the antimicrobial activity of furan-containing compounds revealed that specific modifications led to enhanced efficacy against resistant strains of bacteria .
- Antiviral Screening : Research on furan-based derivatives indicated their potential as non-peptidomimetic inhibitors for SARS-CoV-2, with some showing low cytotoxicity and promising IC50 values .
- Cytotoxicity in Cancer Cells : In vitro studies have shown that modifications to the acetamide structure can lead to increased cytotoxicity against various cancer cell lines, suggesting a pathway for further development .
Propiedades
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5S/c1-24-15-7-5-13(10-17(15)25-2)11-19(22)21-12-14-6-8-18(27-14)20(23)16-4-3-9-26-16/h3-10H,11-12H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMWRYDBSJMKGBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NCC2=CC=C(S2)C(=O)C3=CC=CO3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













